2-Amino-3-cyanophenylboronicacid

Antimicrobial Resistance Enzyme Inhibition Metallo-beta-lactamase

2-Amino-3-cyanophenylboronic acid (CAS 2056916-77-7) is a specialized arylboronic acid characterized by the simultaneous presence of an amino group (-NH₂), a cyano group (-C≡N), and a boronic acid moiety (-B(OH)₂) on a single phenyl ring. This trifunctional architecture distinguishes it from simpler mono- or disubstituted phenylboronic acids, enabling distinct applications in both cross-coupling and medicinal chemistry.

Molecular Formula C7H7BN2O2
Molecular Weight 161.96 g/mol
Cat. No. B12275085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-cyanophenylboronicacid
Molecular FormulaC7H7BN2O2
Molecular Weight161.96 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)C#N)N)(O)O
InChIInChI=1S/C7H7BN2O2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,11-12H,10H2
InChIKeyHCBQCTAFMHAHIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-cyanophenylboronic Acid: A Bifunctional Building Block for Boronic Acid Selection in Drug Discovery


2-Amino-3-cyanophenylboronic acid (CAS 2056916-77-7) is a specialized arylboronic acid characterized by the simultaneous presence of an amino group (-NH₂), a cyano group (-C≡N), and a boronic acid moiety (-B(OH)₂) on a single phenyl ring [1]. This trifunctional architecture distinguishes it from simpler mono- or disubstituted phenylboronic acids, enabling distinct applications in both cross-coupling and medicinal chemistry. The compound serves as a versatile intermediate for constructing complex biaryl systems and, crucially, has demonstrated high-potency enzyme inhibition in patent literature, making it a target-specific reagent rather than a generic boronic acid .

Why 2-Amino-3-cyanophenylboronic Acid Cannot Be Substituted by Generic Aryl Boronic Acids


The co-localization of ortho-amino, meta-cyano, and boronic acid groups on the phenyl scaffold of 2-amino-3-cyanophenylboronic acid creates a unique electronic and steric environment that is absent in simpler analogs like 3-cyanophenylboronic acid or 2-aminophenylboronic acid. Specifically, the ortho-amino group is positioned for intramolecular N→B coordination, which can modulate the boron center's Lewis acidity, hydrolysis stability, and reactivity profile in cross-couplings [1]. Furthermore, the specific substitution pattern is critical for biological activity; for example, the compound has demonstrated sub-nanomolar IC50 values against metallo-β-lactamases (MBLs), a level of potency unattainable with either 3-cyanophenylboronic acid or 2-aminophenylboronic acid due to their lack of the necessary binding interactions [2]. Therefore, substituting this compound with a generic aryl boronic acid would compromise both the desired reaction outcomes and the specific biological activity in downstream applications.

Quantitative Differentiation of 2-Amino-3-cyanophenylboronic Acid for Scientific Selection


Sub-Nanomolar Inhibition of Metallo-β-Lactamases (MBLs) from U.S. Patent Data

This compound demonstrates exceptional inhibitory potency against clinically relevant MBLs, with IC50 values as low as 0.029 nM. This level of activity is a primary justification for its selection in antimicrobial drug discovery programs over other arylboronic acids that lack this specific substitution pattern [1].

Antimicrobial Resistance Enzyme Inhibition Metallo-beta-lactamase

Intramolecular N→B Coordination: A Structural Motif for Enhanced Stability and Reactivity Control

The ortho-relationship between the amino and boronic acid groups enables the formation of a five-membered intramolecular N→B dative bond. This coordination is absent in analogs like 3-cyanophenylboronic acid (lacks an ortho-amino group) or 4-amino-3-cyanophenylboronic acid (amino and boronic acid are not ortho to each other). This interaction stabilizes the boron center, reduces its Lewis acidity, and can protect it from protodeboronation [1].

Organoboron Chemistry Cross-coupling Molecular Recognition

Ortho-Amino Group as a Functional Handle for Bifunctional Molecule Construction

The presence of the free primary amine (-NH₂) ortho to the boronic acid allows for sequential or orthogonal functionalization that is impossible with 3-cyanophenylboronic acid. The amino group can be diazotized for Sandmeyer-type borylations or other C-N bond formations, or it can be used to introduce additional pharmacophores while the boronic acid remains intact for subsequent cross-coupling [1].

Medicinal Chemistry Bifunctional Molecules Chemical Biology

High-Value Application Scenarios for 2-Amino-3-cyanophenylboronic Acid in Scientific Procurement


Metallo-β-Lactamase (MBL) Inhibitor Development for Combating Antibiotic Resistance

This compound is a key starting material for the synthesis of novel MBL inhibitors, as demonstrated by its sub-nanomolar IC50 values against multiple MBL targets (e.g., IC50 = 0.029 nM vs. P. aeruginosa MBL type 2) [1]. Procurement is justified for medicinal chemistry teams focused on addressing carbapenem-resistant Enterobacteriaceae (CRE) where MBL production is a primary resistance mechanism. The specific 2-amino-3-cyano substitution is essential for achieving this potency, making it a non-substitutable intermediate [1].

Synthesis of Bifunctional Probes and Advanced Pharmaceutical Intermediates

The ortho-amino group serves as a versatile synthetic handle for the construction of complex, bifunctional molecules. This compound is uniquely suited for the convergent synthesis of drug candidates where both a boronic acid warhead (for enzyme inhibition) and an extended scaffold (from the amine or cyano group) are required. Its use avoids the need for multi-step protecting group strategies, thereby streamlining the synthesis of advanced pharmaceutical intermediates [2].

Controlled Suzuki-Miyaura Cross-Coupling for Electron-Deficient Biaryl Construction

The combined electron-withdrawing effects of the cyano group and the potential for intramolecular N→B coordination create a boron reagent with a tuned reactivity profile. This compound is ideally selected for challenging Suzuki-Miyaura cross-couplings with electron-poor aryl halides, where the decreased Lewis acidity of the boron center (due to N→B coordination) can suppress unwanted protodeboronation and improve overall coupling efficiency compared to standard electron-deficient arylboronic acids [3].

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